molecular formula C12H12BrClN4O B578183 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1227958-17-9

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B578183
M. Wt: 343.609
InChI Key: QWKYGOMPVPPFDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been reported for this compound. Notably, an improved seven-step synthesis from dimethyl malonate yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as a key building block for our target molecule . Other methods involve the condensation of suitable precursors to form the pyrimidine ring system.

Scientific Research Applications

1. PI3K and PIKKs Inhibition

Morpholines, including derivatives similar to the specified compound, have been studied for their role in inhibiting PI3K and PIKKs, which are important in the PI3K-AKT-mTOR pathway. These pathways are crucial in cell growth and survival, making them significant in cancer research. The morpholine derivatives act as kinase hinge binders, contributing to the inhibition of these pathways (Hobbs et al., 2019).

2. Synthesis of Potential PI3K Inhibitors

The selective Suzuki cross-coupling reaction of certain morpholine derivatives has been studied for the preparation of PI3K inhibitors. This research is pivotal in the development of new cancer treatments, as PI3K inhibitors can play a role in targeting cancer cells (Chen, Yang, & Xie, 2009).

3. Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

Morpholine derivatives, including the one , have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. These compounds have been synthesized through various methods and are significant in studying inflammatory and autoimmune diseases (Lei, Wang, Xiong, & Lan, 2017).

4. Antimicrobial Activity

Several morpholine-based heterocycles, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).

Future Directions

: Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. BMC Chemistry, 12(1), 38. Link : An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described. The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block. Link

properties

IUPAC Name

4-[7-(bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)16-12(14)17-11(9)18-3-5-19-6-4-18/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYGOMPVPPFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744309
Record name 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

CAS RN

1227958-17-9
Record name 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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